3-Chloro-2-fluoro-5-nitropyridine
Description
Contextualization within Halogenated and Nitrated Pyridine (B92270) Chemistry
The chemistry of pyridine and its derivatives is a vast and crucial area of organic chemistry. Pyridine, an isostere of benzene, is a nitrogen-bearing heterocycle that is a fundamental component in numerous applications, from agrochemicals to pharmaceuticals. nih.govnih.gov However, the pyridine ring's electron-deficient nature makes electrophilic substitution reactions, such as halogenation and nitration, challenging. researchgate.netyoutube.com The nitrogen atom deactivates the ring, making these reactions significantly slower than for benzene. researchgate.net
The introduction of halogen and nitro groups to the pyridine scaffold, creating halogenated and nitrated pyridines, is of significant synthetic importance. researchgate.netyoutube.com These functional groups serve as versatile handles for further chemical transformations. Halogenated pyridines are key intermediates in the synthesis of a wide array of bioactive molecules. nih.govnih.gov Similarly, nitropyridines are crucial precursors, with the nitro group being readily converted to other functionalities, such as amino groups, which opens up avenues for diverse molecular elaborations. researchgate.netntnu.no
The synthesis of nitropyridines often requires harsh reaction conditions. For instance, the direct nitration of pyridine can yield 3-nitropyridine (B142982) in very low amounts. researchgate.netresearchgate.net More sophisticated methods have been developed, such as the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which can then be converted to 3-nitropyridine. researchgate.netresearchgate.net The halogenation of pyridines can also be complex, often yielding mixtures of products. youtube.com The development of regioselective methods for both nitration and halogenation remains an active area of research. nih.govnih.gov
Significance of Multifunctionalized Pyridine Scaffolds in Organic Synthesis
Pyridine scaffolds are a cornerstone in medicinal chemistry, with over 7000 existing drug molecules incorporating this structural motif. nih.gov The presence of a pyridine ring can enhance a molecule's biochemical potency, metabolic stability, and cell permeability. nih.gov Multifunctionalized pyridine scaffolds, those bearing several different functional groups, are particularly valuable as they offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties. nih.govrsc.org
These scaffolds are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. nih.govrsc.org This versatility makes them attractive starting points for the development of new therapeutic agents for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. chemimpex.comresearchgate.netepa.gov The ability to selectively react one functional group in the presence of others is a key advantage of multifunctionalized pyridines, enabling the construction of complex and highly specific drug candidates. innospk.com
Historical Development of Halogenated Nitropyridine Research
The study of halogenated pyridines dates back to the mid-20th century, with early research focusing on fundamental methods of preparation. acs.org The challenges associated with direct halogenation spurred the development of alternative routes. youtube.com Similarly, the nitration of pyridines has been a long-standing area of investigation, with early methods often suffering from low yields and lack of selectivity. researchgate.net
Over the decades, significant progress has been made in the synthesis of halogenated nitropyridines. The development of new reagents and catalytic systems has enabled more efficient and controlled introduction of these functional groups. youtube.comnih.gov For example, methods for the selective halogenation of pyridine N-oxides have provided practical access to 2-halo-substituted pyridines. nih.gov The understanding of reaction mechanisms, such as the nih.govresearchgate.net sigmatropic shift involved in some nitration reactions, has also been crucial for the development of improved synthetic strategies. researchgate.netresearchgate.net The increasing demand for these compounds as intermediates in the pharmaceutical and agrochemical industries has driven continuous innovation in their synthesis. chemimpex.com
Overview of Research Trajectories for 3-Chloro-2-fluoro-5-nitropyridine
The primary application of this compound is as a pharmaceutical intermediate. innospk.com Its trifunctional nature allows for a high degree of synthetic flexibility. The chlorine, fluorine, and nitro groups each offer distinct reactivity profiles, enabling chemists to perform selective transformations to build complex target molecules. innospk.comchemimpex.com
A common synthetic strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. innospk.com The halogen atoms can participate in various cross-coupling and nucleophilic substitution reactions to introduce additional molecular complexity.
The demand for this compound is indicative of a broader trend in the pharmaceutical industry towards the use of highly functionalized and specialized intermediates for the development of targeted therapies. innospk.comprof-research.com As research into new drugs for a range of diseases continues to expand, the need for versatile and high-quality building blocks like this compound is expected to grow. innospk.comprof-research.com
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGTIHVOKJMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805456-19-2 | |
| Record name | 3-chloro-2-fluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 3 Chloro 2 Fluoro 5 Nitropyridine and Its Derivatives
Precursor-Based Synthesis of 3-Chloro-2-fluoro-5-nitropyridine
The primary route to synthesizing this compound involves the chemical modification of a specifically chosen precursor molecule. This approach ensures the precise placement of the chloro, fluoro, and nitro groups on the pyridine (B92270) ring.
A direct and high-yielding method for the preparation of this compound starts from the hydroxylated precursor, 3-Fluoro-5-nitropyridin-2-ol (B1531953). chemicalbook.com The conversion is achieved through a chlorination reaction where the hydroxyl group at the 2-position is substituted with a chlorine atom.
The reaction involves treating 3-Fluoro-5-nitropyridin-2-ol with a mixture of phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com The mixture is heated for an extended period to drive the reaction to completion. Following the reaction, the product is isolated by pouring the mixture into ice and extracting it with an organic solvent. Purification by silica (B1680970) gel column chromatography yields the final product, 2-Chloro-3-fluoro-5-nitropyridine (B1393277), with a high degree of purity. chemicalbook.com
Reaction Details for the Synthesis of 2-Chloro-3-fluoro-5-nitropyridine
| Parameter | Value |
|---|---|
| Starting Material | 3-Fluoro-5-nitropyridin-2-ol |
| Reagents | Phosphorus pentachloride, Phosphorus oxychloride |
| Temperature | 60 °C |
| Reaction Time | 10 hours |
| Yield | 97% |
Data sourced from ChemicalBook. chemicalbook.com
The synthesis described above is a specific example of a more general and crucial transformation in heterocyclic chemistry: the conversion of hydroxypyridines (or pyridinols) into their corresponding halogenated derivatives. Hydroxypyridines can exist in equilibrium with their pyridone tautomers, and the hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be activated before it can be replaced by a halogen.
Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose, particularly for converting hydroxypyridines to chloropyridines. chemicalbook.comrsc.org These reactions often require high temperatures to proceed effectively. acs.org The mechanism involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This method is a foundational strategy for producing halopyridine intermediates that are essential building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov Other reagents, such as thionyl chloride (SOCl₂), can also be used for similar transformations in aromatic systems. google.com
General Methodologies for Fluorinated Pyridine Synthesis
The introduction of fluorine atoms into a pyridine ring presents unique challenges due to the electron-deficient nature of the ring. Several specialized methods have been developed to synthesize fluorinated pyridines.
Fluoro denitration is a powerful method for synthesizing fluoropyridines, where a nitro group is replaced by a fluorine atom. acs.org This reaction is a type of nucleophilic aromatic substitution where fluoride (B91410) acts as the nucleophile. The nitro group is an effective leaving group, particularly when positioned ortho or para to the ring nitrogen, due to its strong electron-withdrawing nature which activates the ring for nucleophilic attack.
The process can be part of a multi-step synthesis. For instance, a pyridine derivative can be nitrated, followed by the reduction of the nitro group to an amino group. This amino group is then converted into a diazonium salt, which can subsequently be transformed into a fluoro group via reactions like the Balz-Schiemann reaction, which uses tetrafluoroborate, or other diazotization-fluorination sequences. acs.orggoogle.com A variation of this involves the direct replacement of a nitro group with fluoride, which can be an efficient route to compounds like 2-fluoro-3-nitropyridine. acs.orgchemicalbook.com
Direct C-H fluorination involves the replacement of a hydrogen atom on the pyridine ring directly with a fluorine atom. This approach is highly desirable for its atom economy but is often challenging due to the high reactivity of fluorinating agents and the relative inertness of C-H bonds in electron-deficient rings like pyridine. uni-muenster.degoogle.com
Several strategies have been developed to achieve direct fluorination:
Using Elemental Fluorine: Diluted elemental fluorine gas can be bubbled through a solution of a substituted pyridine at low temperatures to achieve fluorination, typically at the 2-position. google.com
Using Metal Fluorides: Reagents like silver(II) fluoride (AgF₂) have been used for the direct fluorination of pyridines. This method can exhibit high regioselectivity, for example, selectively fluorinating at the position alpha to the nitrogen atom. acs.orgnih.gov
Fluorination of Pyridine N-Oxides: Converting the pyridine to its N-oxide derivative activates the ring, making it more susceptible to electrophilic attack and altering the regioselectivity of substitution. This strategy has been used to achieve fluorination at positions that are otherwise difficult to access, such as the meta position. nih.govrsc.org
Halogen exchange (Halex) reactions are a common and practical method for introducing fluorine into aromatic rings. In this process, a halogen atom, typically chlorine or bromine, is substituted with a fluorine atom using a fluoride salt as the fluorine source. acs.org
The effectiveness of this reaction depends on the position of the leaving group. Chloro- and bromo- groups at the 2- and 4-positions of the pyridine ring are readily displaced by fluoride due to the electronic activation provided by the ring nitrogen. acs.org The reaction often requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and is typically carried out in a high-boiling polar aprotic solvent. The reactivity of halogens as leaving groups generally follows the order I > Br > Cl. While this is a widely used method, it requires the prior synthesis of the corresponding halogenated pyridine precursor. oup.com
Diazotization Approaches for Fluoropyridines
Diazotization of primary aromatic amines to form diazonium salts, followed by decomposition in the presence of a fluoride source, is a classical and valuable method for the synthesis of aryl fluorides, known as the Balz-Schiemann reaction. nii.ac.jporganic-chemistry.orgnumberanalytics.com This approach is applicable to the synthesis of fluoropyridines from the corresponding aminopyridines.
The general mechanism involves the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid. numberanalytics.com The primary amine is then protonated and reacts with nitrous acid to form a nitrosamine, which subsequently rearranges and eliminates water to yield the diazonium ion. numberanalytics.com The resulting diazonium salts can be isolated if a non-nucleophilic counterion is used. organic-chemistry.org For the introduction of fluorine, the diazonium salt is typically converted to a diazonium tetrafluoroborate, which upon heating, decomposes to the desired fluoropyridine, nitrogen gas, and boron trifluoride. nii.ac.jp
While effective, the Balz-Schiemann reaction can have limitations, including the need for harsh conditions and the potential instability of the intermediate diazonium salts. researchgate.net To circumvent some of these drawbacks, one-pot procedures have been developed. For instance, a one-pot diazotization-fluorodediazoniation of aminonaphthyridines in hydrogen fluoride has been reported to give high yields of the corresponding fluorinated products without the need to isolate the unstable diazonium salt. researchgate.net
Table 1: Examples of Diazotization for Fluoropyridine Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Aminopyridine | 1. HBF4, NaNO2 2. Heat | 4-Fluoropyridine | 20% | nii.ac.jp |
| 6-Methoxy-1,5-naphthyridin-3-amine | HF, NaNO2 | 7-Fluoro-2-methoxy-1,5-naphthyridine | High | researchgate.net |
| 2-Amino-5-bromo-6-methylpyridine | 1. HF 2. NaNO2 | 2-Bromo-5-fluoro-6-methylpyridine | 86.8% | google.com |
This table presents selected examples and is not exhaustive.
Rh(III)-Catalyzed C-H Functionalization for Fluorinated Pyridines
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the efficient and regioselective synthesis of complex organic molecules. Rhodium(III)-catalyzed reactions, in particular, have been successfully applied to the synthesis of multi-substituted 3-fluoropyridines. nih.govnih.gov
This approach involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl2]2, in the presence of a metal acetate (B1210297) salt. nih.gov A key advantage of this method is the ability to construct the fluorinated pyridine ring in a single step from readily available starting materials. The reaction tolerates a variety of substituents on both the oxime and the alkyne, including aryl, heteroaryl, and alkyl groups. nih.govnih.gov
Significantly, this methodology has been shown to be effective for the coupling of terminal alkynes, proceeding with high regioselectivity to afford single isomers of the 3-fluoropyridine (B146971) products. nih.gov The reactions can often be set up in the air, adding to their practical utility. nih.govnih.gov
Table 2: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines
| α-Fluoro-α,β-unsaturated Oxime | Alkyne | Catalyst System | Product | Reference |
| (E)-1-(4-methoxyphenyl)-2-fluorobut-2-en-1-one oxime | 1,2-diphenylethyne | [CpRhCl2]2, AgOAc | 2-ethyl-3-fluoro-5-(4-methoxyphenyl)-4,6-diphenylpyridine | nih.gov |
| (E)-2-fluoro-1-phenylbut-2-en-1-one oxime | 1-hexyne | [CpRhCl2]2, CsOAc | 2-ethyl-3-fluoro-6-phenyl-4-propylpyridine | nih.gov |
This table illustrates the general transformation and is not a comprehensive list of all reported examples.
Other rhodium(III)-catalyzed C-H functionalizations of pyridine derivatives have also been explored, such as the switchable reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes to produce either C-H alkenylation products or indazole derivatives depending on the solvent. rsc.org Furthermore, base-controlled rhodium(III)-catalyzed regioselective C-H alkylation and annulation of 2-arylindoles with α-chloro ketones have been developed. acs.org
Regioselective Difluoromethylation of Pyridine Derivatives
The introduction of a difluoromethyl group (CF2H) into pyridine rings is of great interest in drug discovery. A scalable de novo synthesis of 2-difluoromethyl pyridines has been reported, which builds the pyridine ring around the difluoromethyl group rather than introducing it at a late stage. nih.gov This user-friendly approach allows for diverse substitution patterns on all positions of the pyridine ring and on the difluoromethyl group itself, starting from inexpensive materials. nih.gov
Another strategy for the functionalization of pyridines is through the formation of pyridyne intermediates. A regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been described. rsc.org This method involves the regioselective lithiation of a 3-chloro-2-substituted pyridine, followed by treatment with a Grignard reagent to form the pyridyne. Subsequent regioselective addition of the Grignard moiety at the 4-position and an electrophilic quench at the 3-position leads to various 2,3,4-trisubstituted pyridines. rsc.org
While not directly focused on fluorination, these methods highlight the diverse strategies available for the regioselective functionalization of the pyridine core, which can be adapted for the synthesis of complex fluorinated derivatives.
Nitration Methodologies for Pyridine Systems
Direct nitration of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, which can also be protonated under strongly acidic conditions, further reducing its reactivity towards electrophilic aromatic substitution. researchgate.netrsc.org However, several effective methods have been developed for the nitration of pyridine and its derivatives.
Dinitrogen Pentoxide-Mediated Nitration (Bakke's Procedure)
A significant advancement in the nitration of pyridines is the use of dinitrogen pentoxide (N2O5). researchgate.netntnu.no In what is known as Bakke's procedure, the reaction of a pyridine with N2O5 in an organic solvent or liquid sulfur dioxide initially forms an N-nitropyridinium salt. researchgate.netntnu.norsc.orgpsu.edu
This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO3) or sulfur dioxide, leading to the formation of 3-nitropyridine (B142982) in good yield. researchgate.netntnu.no The mechanism is not a direct electrophilic aromatic substitution but involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netrsc.org Mechanistic studies suggest that this migration likely proceeds through a nih.govrsc.org sigmatropic shift. ntnu.norsc.org The reaction involves the formation of transient dihydropyridine (B1217469) sulfonic acid intermediates. rsc.org
This method has been shown to be applicable to a range of substituted pyridines. researchgate.net
Nitration of Substituted Pyridines
The nitration of substituted pyridines is highly dependent on the nature and position of the substituent. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups further deactivate the ring. ntnu.no
The nitration of 3-chloropyridine (B48278) with nitric acid in trifluoroacetic anhydride (B1165640) has been reported to yield 3-chloro-5-nitropyridine (B1586119). researchgate.net Similarly, the nitration of para-substituted pyridines with an -OH or -NH2 group using a mixture of nitric acid and sulfuric acid can provide good yields of the corresponding meta-nitro products. acs.org
Vicarious nucleophilic substitution (VNS) offers an alternative route to functionalized nitropyridines. For example, electrophilic 3-nitropyridines can react with sulfonyl-stabilized carbanions to yield alkylated products. acs.org Oxidative amination of 3-nitropyridine in liquid ammonia (B1221849) with potassium permanganate (B83412) can selectively produce 2-amino-5-nitropyridine (B18323). ntnu.no
Synthetic Routes to Related Halogenated Nitropyridines
The synthesis of halogenated nitropyridines often involves multi-step sequences starting from appropriately substituted precursors. For example, 2-chloro-3-fluoro-5-nitropyridine can be synthesized from 3-fluoro-5-nitropyridin-2-ol by treatment with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com This reaction proceeds with high yield. chemicalbook.com
Other synthetic transformations include the conversion of a bromo-substituted nitropyridine to a chloro-substituted one. For instance, 3-bromo-2-hydroxy-4-methyl-5-nitropyridine can be converted to 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) using phosphorus oxychloride. rsc.org Subsequent halogen exchange reactions can be employed to introduce other halogens, such as iodine, by reacting the chloro-substituted compound with sodium iodide. rsc.org
A 3-selective halogenation of pyridines has also been developed via Zincke imine intermediates. This method involves a ring-opening, halogenation, and ring-closing sequence that allows for the highly regioselective introduction of halogens at the 3-position under mild conditions. chemrxiv.org
Synthesis of 2,4-Dichloro-5-nitropyridine (B33049)
The preparation of 2,4-dichloro-5-nitropyridine can be achieved through multiple pathways, primarily involving the chlorination of a nitropyrimidine or nitropyridine precursor.
One common method starts with the nitration of 2,4-dichloropyridine. The chlorine atoms at the 2- and 4-positions direct the incoming nitro group to the 5-position. This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature range of 0–5°C.
Another approach utilizes 5-nitrouracil (B18501) as the starting material. The synthesis involves the reaction of 5-nitrouracil with phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com In one variation, the reaction is conducted in the presence of N,N-dimethylaniline at 110°C. chemicalbook.com Another reported procedure involves adding DMF to a mixture of 5-nitrouracil and phosphorus oxychloride, followed by refluxing. chemicalbook.com The use of catalysts like N,N-diethylaniline and tetraethylammonium (B1195904) chloride at 120–125°C has also been documented for the chlorination of 5-nitropyridine-2,4-diol, a derivative of uracil.
A high-yield process involves the chlorination of 5-nitrouracil with phosphorus oxychloride, followed by a carefully controlled workup to minimize decomposition of the product, which is sensitive to water and high temperatures. google.com The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines has also been studied, showing regioselective substitution at the C-2 position. researchgate.net
| Starting Material | Reagents | Conditions | Yield |
| 2,4-Dichloropyridine | Conc. HNO₃, Conc. H₂SO₄ | 0–5°C | - |
| 5-Nitrouracil | POCl₃, N,N-Dimethylaniline | 110°C | - |
| 5-Nitrouracil | POCl₃, DMF | Reflux | 80% chemicalbook.com |
| 5-Nitropyridine-2,4-diol | POCl₃, N,N-Diethylaniline, Tetraethylammonium chloride | 120–125°C | - |
| 5-Nitrouracil | POCl₃ | - | 84% (assay yield) google.com |
Preparation of 2-Chloro-5-nitropyridine (B43025)
2-Chloro-5-nitropyridine is a key intermediate synthesized through various methods, often starting from 2-aminopyridine (B139424) or 2-hydroxypyridine (B17775) derivatives. guidechem.comgoogle.com
A prevalent industrial method involves a three-step process: nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine (B147068), and finally chlorination to yield the desired product. google.com The nitration is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com The subsequent diazotization of 2-amino-5-nitropyridine using sodium nitrite in hydrochloric acid, followed by heating, can also lead to 2-chloro-5-nitropyridine. guidechem.com
Alternatively, 2-hydroxy-5-nitropyridine can be directly chlorinated. google.comgoogle.comchemicalbook.com This is often achieved by heating with phosphorus oxychloride (POCl₃) in the presence of reagents like N,N-diethylaniline and tetraethylammonium chloride at elevated temperatures (120–125°C), affording a yield of 76.9%. google.com Another chlorination method involves using phosphorus pentachloride (PCl₅) with phosphorus oxychloride, which can result in yields as high as 89.5% to 95.3%. google.comchemicalbook.com
A different strategy begins with 3-nitropyridine, which is reacted with dichlorine monoxide in the presence of an alkali and a chloride salt at low temperatures (-15°C to -10°C) to produce 2-chloro-5-nitropyridine with a high yield of 98%. guidechem.comchemicalbook.com
| Starting Material | Reagents | Conditions | Yield |
| 2-Amino-5-nitropyridine | NaNO₂, HCl | -5 to 5°C | - |
| 2-Hydroxy-5-nitropyridine | POCl₃, N,N-Diethylaniline, Etamon chloride | 120–125°C | 76.9% google.com |
| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60°C or 100-105°C | 89.5% - 95.3% google.comchemicalbook.com |
| 3-Nitropyridine | Dichlorine monoxide, Alkali, Chloride salt | -15 to -10°C | 98% guidechem.comchemicalbook.com |
Synthesis of 2-Chloro-3-iodo-5-nitropyridine (B1589499)
The synthesis of 2-chloro-3-iodo-5-nitropyridine typically involves the iodination of a pre-existing chloro-nitropyridine derivative. One documented method involves the reaction of a suitable precursor with trichlorophosphate in N,N-dimethylformamide (DMF) in the presence of quinoline (B57606) at 120°C for 2 hours, resulting in a 96% yield. chemicalbook.com
| Starting Material | Reagents | Conditions | Yield |
| Not specified | Trichlorophosphate, Quinoline | N,N-dimethylformamide, 120°C, 2 h | 96% chemicalbook.com |
Synthesis of 3-Fluoro-2-nitropyridine (B1302947)
The synthesis of 3-fluoro-2-nitropyridine is commonly achieved from 3-aminopyridine (B143674) via a diazotization reaction. guidechem.com A well-established procedure is the Balz-Schiemann reaction.
In this process, 3-amino-2-nitropyridine (B78374) is treated with a solution of sodium nitrite in aqueous fluoroboric acid at low temperatures, typically between -8°C and -2°C. chemwhat.com This forms a diazonium fluoroborate salt as an intermediate. guidechem.comchemwhat.com The isolated salt is then thermally decomposed by heating to around 120°C to yield 3-fluoro-2-nitropyridine. guidechem.comchemwhat.com An alternative workup involves refluxing the fluoroborate salt in toluene. guidechem.com The final product is a pale yellow solid. guidechem.comchemwhat.com This compound is noted for its role as an intermediate in creating organofluorine compounds due to the reactivity imparted by the fluoro and nitro groups. innospk.com
| Starting Material | Reagents | Conditions | Yield |
| 2-Nitropyridine-3-amine | NaNO₂, Fluoroboric acid | 1) -8 to -2°C, 0.5 h; 2) 120°C | - |
| 3-Aminopyridine | NaNO₂, Fluoroboric acid | 1) -8 to -2°C; 2) Reflux in toluene | 2.8% guidechem.com |
Synthesis of 3-Chloro-5-nitropyridine
The synthesis of 3-chloro-5-nitropyridine can be accomplished through the chlorination of a corresponding hydroxypyridine. Specifically, 2-hydroxy-3-chloro-5-nitropyridine is used as a precursor. This starting material is obtained by the chlorination of 2-hydroxy-5-nitropyridine with aqueous sodium chlorate (B79027) solution in concentrated hydrochloric acid at 50°C, yielding the product in 96.0% yield. chemicalbook.com The subsequent conversion to 3-chloro-5-nitropyridine is not detailed in the provided sources.
| Starting Material for Precursor | Reagents for Precursor | Conditions for Precursor | Precursor Yield |
| 2-Hydroxy-5-nitropyridine | aq. NaClO₃, conc. HCl | 50°C, 1 h | 96.0% chemicalbook.com |
Optimization and Yield Enhancement in this compound Synthesis
Information on the optimization and yield enhancement specifically for the final compound, this compound, was not available in the provided search results. The search results primarily focused on the synthesis of its precursors.
Stereochemical Control in Derivatization Processes
Information regarding stereochemical control in the derivatization processes of this compound was not available in the provided search results.
Mechanistic Investigations of Reactions Involving 3 Chloro 2 Fluoro 5 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-Chloro-2-fluoro-5-nitropyridine, owing to the presence of activating and leaving groups on the pyridine ring. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step results in the temporary loss of aromaticity. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Role of the Nitro Group as an Activating and Directing Moiety
The nitro group (–NO₂) at the 5-position of the pyridine ring plays a critical role in activating the molecule for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. researchgate.net This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group through resonance. libretexts.org
In the case of this compound, the nitro group is in a para-like position relative to the fluorine atom at C-2 and a meta-like position relative to the chlorine atom at C-3. This positioning makes the C-2 position significantly more activated towards nucleophilic attack than the C-3 position. The resonance stabilization of the negative charge in the Meisenheimer intermediate is more effective when the attack occurs at the C-2 position, as depicted in the resonance structures below.
Influence of Halogen Substituents on SNAr Pathways
The nature of the halogen substituents, fluorine and chlorine, at the C-2 and C-3 positions, respectively, has a profound influence on the SNAr pathways of this compound. In many SNAr reactions of activated aryl halides, the typical order of leaving group ability is F > Cl ≈ Br > I, a phenomenon referred to as the "element effect". nih.gov This order is often considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating the initial nucleophilic attack.
In some instances, particularly with highly activated systems or specific nucleophiles, the elimination step can become rate-limiting. For example, in the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638), a different leaving group order was observed (2-F ~ 2-Cl ~ 2-Br ~ 2-I), suggesting that the deprotonation of the addition intermediate is the rate-determining step. nih.gov
Regioselectivity in Nucleophilic Displacements
Regioselectivity in the nucleophilic displacement reactions of this compound is primarily governed by the electronic effects of the substituents on the pyridine ring. The strong activating effect of the nitro group at the 5-position preferentially directs nucleophilic attack to the C-2 and C-6 positions due to the effective stabilization of the resulting Meisenheimer intermediate.
Given that the C-2 position is occupied by a fluorine atom and the C-3 position by a chlorine atom, the regioselectivity will be determined by a combination of the activating effect of the nitro group and the nature of the halogen leaving groups. As discussed previously, the nitro group at C-5 strongly activates the C-2 position (para-like) for nucleophilic attack. In contrast, the activation at the C-3 position (meta-like) is significantly weaker.
Therefore, nucleophilic attack is expected to occur predominantly at the C-2 position, leading to the displacement of the fluoride (B91410) ion. This is consistent with studies on other substituted pyridines where the regioselectivity was found to be dependent on the electronic and steric character of the substituents. researchgate.net
Mechanistic Insights into Nitro Group Migration
While SNAr is the predominant reaction pathway, the possibility of nitro group migration under certain conditions cannot be entirely ruled out, as such rearrangements have been observed in other nitropyridine systems. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro group migration from the 4-position to the 3-position was observed, particularly in polar aprotic solvents. clockss.org
The mechanism of such migrations can be complex and may involve intramolecular or intermolecular processes. In the case of 3-bromo-4-nitropyridine, the migration was found to be dependent on the solvent and base used. clockss.org Although there are no specific reports of nitro group migration in reactions of this compound, the existing literature on related compounds suggests that such a rearrangement could be a potential side reaction, especially under specific reaction conditions.
Reaction Kinetics and Thermodynamic Parameters for Substitution Reactions
For example, the kinetics of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines with aniline (B41778) and piperidine in various solvents have been investigated. rsc.org These studies revealed that the reactions are generally second order, and the rate is influenced by the nature of the nucleophile and the solvent. rsc.org The reactions of these compounds with aniline in methanol (B129727) were not found to be base-catalyzed, while with piperidine in acetone, varying degrees of catalysis were observed. rsc.org
Such kinetic studies allow for the determination of rate constants, activation energies, and other thermodynamic parameters, which are crucial for understanding the reaction mechanism and for comparing the reactivity of different leaving groups. A clear variation from kinetic to thermodynamic control of products has been observed in some nucleophilic aromatic substitution reactions, highlighting the importance of reaction conditions in determining the final product distribution. rsc.org
Catalyst Role in Pyridine Functionalization
The functionalization of the this compound ring often relies on transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-based catalysts are prominently employed for these transformations, exhibiting remarkable efficiency and selectivity. The role of the catalyst is central to overcoming the activation barrier for the reaction between the halo-pyridine and the coupling partner. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the pyridine ring. This process results in the formation of a palladium(II) intermediate. libretexts.org The reactivity of the carbon-halogen bond is crucial, with the C-Cl bond being less reactive than C-Br or C-I bonds, often necessitating more specialized catalytic systems.
Transmetalation: In this step, the organic group from a second reagent, such as an organoborane in Suzuki-Miyaura coupling or an organotin in Stille coupling, is transferred to the palladium(II) center. This exchange of ligands forms a new diorganopalladium(II) complex. libretexts.org
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the two organic groups from the palladium center, forming the desired cross-coupled product and regenerating the active palladium(0) catalyst, which can then participate in a new catalytic cycle. libretexts.org
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. In the context of this compound, a palladium catalyst facilitates the reaction between the pyridine and a boronic acid or its ester. A base is required to activate the boronic acid, enhancing the nucleophilicity of the organic group and facilitating transmetalation. organic-chemistry.org While some Suzuki reactions require sophisticated ligands, ligand-free systems have also been developed. For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) has been demonstrated in an aqueous medium. nih.govresearchgate.net For challenging substrates, specific catalysts such as PdCl2(dtbpf) have shown high efficiency. researchgate.net
Table 1: Catalyst Systems in Suzuki-Miyaura Coupling of Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Substrate Example | Key Finding | Reference |
| Pd(OAc)2 | None | Na2CO3 | H2O/DMF | 2,3,5-Trichloropyridine | High yields in an environmentally benign medium. | nih.govresearchgate.net |
| PdCl2(dtbpf) | dtbpf | Various | 1,4-Dioxane/H2O | 3-Chloro-5-(1,2,4-oxadiazol-5-yl)pyridine | Highly efficient for C-C coupling. | researchgate.net |
| Pd2(dba)3 | P(t-Bu)3 | Various | Various | Aryl and vinyl halides | Effective for a wide range of substrates. | organic-chemistry.org |
| Pd(OAc)2 | PCy3 | Various | Various | Aryl and vinyl triflates | Suitable for triflate substrates. | organic-chemistry.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples an amine with an aryl halide. The success of this reaction with less reactive aryl chlorides, such as this compound, heavily relies on the choice of a suitable phosphine (B1218219) ligand. Bulky and electron-rich biaryl phosphine ligands, developed by Buchwald and his team, are particularly effective as they promote both the oxidative addition and the reductive elimination steps. sigmaaldrich.com The use of weak bases like cesium carbonate (Cs2CO3) is often preferred, especially for substrates containing sensitive functional groups like the nitro group present in this compound. nih.gov
Table 2: Catalyst Systems in Buchwald-Hartwig Amination of Aryl Halides
| Catalyst/Precatalyst Generation | Ligand Type | Base | Key Advantage | Reference |
| First Generation | Based on 2-phenylethan-1-amine | Strong bases | Stable in solution and solid phase. | sigmaaldrich.com |
| Second Generation | Utilizes a 2-aminobiphenyl (B1664054) ligand | Weaker bases (e.g., phosphates, carbonates) | Improved reactivity, lower activation temperatures. | sigmaaldrich.com |
| P(i-BuNCH2)3CMe (3) | Bicyclic triaminophosphine | Cs2CO3 | High generality and efficiency, tolerates functional groups. | nih.gov |
| [(THP-Dipp)Pd(cinn)Cl] | Expanded-ring N-heterocyclic carbene | Various | High activity for amination of halo-triazoles. | nih.gov |
Note: This table is interactive and can be sorted by clicking on the column headers.
In addition to Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings such as the Stille (using organotin reagents) and Sonogashira (using terminal alkynes) reactions provide alternative routes for the functionalization of this compound, each with its own specific catalyst requirements and mechanistic nuances. libretexts.org
Advanced Reactivity and Transformation Chemistry of 3 Chloro 2 Fluoro 5 Nitropyridine
Reactions with Nitrogen Nucleophiles
The pyridine (B92270) ring in 2-chloro-3-fluoro-5-nitropyridine (B1393277) is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. The reactivity of the halogen substituents is a key aspect of its chemistry. Generally, in nucleophilic aromatic substitution reactions, the position activated by the nitro group is most susceptible to attack. In this molecule, both the 2-chloro and 3-fluoro positions are activated. The relative reactivity of halogens in such systems often follows the order F > Cl > Br > I, due to the high electronegativity of fluorine which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic.
Amination Reactions
Amination reactions involve the displacement of a halide by an amino group. In the case of 2-chloro-3-fluoro-5-nitropyridine, reaction with ammonia (B1221849) or primary and secondary amines would be expected to yield the corresponding amino-substituted nitropyridines. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the halogen-bearing carbon atoms on the pyridine ring.
| Reactant | Nucleophile | Product(s) | Reaction Conditions |
| 2-Chloro-3-fluoro-5-nitropyridine | Ammonia (NH₃) | 2-Amino-3-fluoro-5-nitropyridine and/or 3-Amino-2-chloro-5-nitropyridine | Expected to proceed under heating |
| 2-Chloro-3-fluoro-5-nitropyridine | Primary Amine (R-NH₂) | 2-(Alkylamino)-3-fluoro-5-nitropyridine and/or 3-(Alkylamino)-2-chloro-5-nitropyridine | Expected to proceed under heating |
| 2-Chloro-3-fluoro-5-nitropyridine | Secondary Amine (R₂NH) | 2-(Dialkylamino)-3-fluoro-5-nitropyridine and/or 3-(Dialkylamino)-2-chloro-5-nitropyridine | Expected to proceed under heating |
This table represents expected reactions based on general chemical principles, as specific literature examples for this compound are limited.
Reactions with Substituted Anilines
The reaction of 2-chloro-3-fluoro-5-nitropyridine with substituted anilines is another example of nucleophilic aromatic substitution. The nucleophilicity of the aniline (B41778) can be tuned by the nature of the substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity, while electron-withdrawing groups decrease it.
Studies on similar compounds, such as 2-chloro-5-nitropyridine (B43025) and 2-chloro-3,5-dinitropyridine, have shown that they react with substituted anilines to form the corresponding N-phenylamino derivatives. researchgate.net The reaction rates are influenced by the substituents on the aniline and the solvent used. It is anticipated that 2-chloro-3-fluoro-5-nitropyridine would react in a similar manner, yielding N-(substituted phenyl)aminopyridine derivatives.
| Reactant | Nucleophile | Expected Product(s) |
| 2-Chloro-3-fluoro-5-nitropyridine | Aniline | N-(2-fluoro-5-nitropyridin-3-yl)aniline and/or N-(3-chloro-5-nitropyridin-2-yl)aniline |
| 2-Chloro-3-fluoro-5-nitropyridine | 4-Methoxyaniline | N-(4-methoxyphenyl)-(2-fluoro-5-nitropyridin-3-yl)amine and/or N-(4-methoxyphenyl)-(3-chloro-5-nitropyridin-2-yl)amine |
| 2-Chloro-3-fluoro-5-nitropyridine | 4-Nitroaniline | N-(4-nitrophenyl)-(2-fluoro-5-nitropyridin-3-yl)amine and/or N-(4-nitrophenyl)-(3-chloro-5-nitropyridin-2-yl)amine |
This table illustrates the expected products from reactions with substituted anilines based on the reactivity of analogous compounds.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as alkoxides, can also participate in nucleophilic aromatic substitution reactions with 2-chloro-3-fluoro-5-nitropyridine.
Alkoxylation Reactions
Alkoxylation involves the substitution of a halide with an alkoxy group (-OR). This is typically achieved by reacting the substrate with an alcohol in the presence of a base, which generates the more nucleophilic alkoxide ion. The product of this reaction would be an alkoxy-substituted nitropyridine. As with nitrogen nucleophiles, the position of substitution (2- or 3-) would depend on the relative reactivity of the chloro and fluoro groups. A patent for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines describes the nitration of 2-chloro-6-alkoxy-pyridine.
| Reactant | Nucleophile | Expected Product(s) |
| 2-Chloro-3-fluoro-5-nitropyridine | Sodium Methoxide (NaOCH₃) | 2-Methoxy-3-fluoro-5-nitropyridine and/or 3-Methoxy-2-chloro-5-nitropyridine |
| 2-Chloro-3-fluoro-5-nitropyridine | Sodium Ethoxide (NaOCH₂CH₃) | 2-Ethoxy-3-fluoro-5-nitropyridine and/or 3-Ethoxy-2-chloro-5-nitropyridine |
This table shows the anticipated products of alkoxylation reactions.
Reduction Chemistry of the Nitro Group
The nitro group of 2-chloro-3-fluoro-5-nitropyridine is readily reduced to an amino group, which is a common and crucial transformation in the synthesis of various functionalized pyridines. This reduction opens up a wide array of subsequent chemical modifications, as the resulting amino group can be diazotized, acylated, or used in the formation of heterocyclic rings.
Conversion to Amino Pyridine Derivatives
The reduction of the nitro group to an amine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, or SnCl₂). The choice of reducing agent can be critical to avoid the reduction of other functional groups, such as the halogen atoms.
The reduction of the related compound 2-chloro-3-methyl-5-nitropyridine (B1582605) to the corresponding amine has been documented in the patent literature as a step in the synthesis of 2-chloro-5-fluoro-3-methylpyridine. google.com Similarly, the reduction of the nitro group in 2,5-dichloro-3-nitropyridine (B1336234) is a key step in the preparation of 2,3-difluoro-5-chloropyridine. google.com This indicates that the nitro group of 2-chloro-3-fluoro-5-nitropyridine can be selectively reduced to an amino group, yielding 5-amino-2-chloro-3-fluoropyridine. This transformation is a key step in the synthesis of more complex molecules, as seen in a patent for B-Raf kinase inhibitors where a derivative of 5-chloro-2-fluoro-3-aminophenyl is utilized. googleapis.com
| Reactant | Reducing Agent | Product |
| 2-Chloro-3-fluoro-5-nitropyridine | H₂/Pd/C | 5-Amino-2-chloro-3-fluoropyridine |
| 2-Chloro-3-fluoro-5-nitropyridine | Fe/HCl | 5-Amino-2-chloro-3-fluoropyridine |
| 2-Chloro-3-fluoro-5-nitropyridine | SnCl₂/HCl | 5-Amino-2-chloro-3-fluoropyridine |
This table summarizes common reduction methods for converting the nitro group to an amino group.
Oxidative Transformations of the Pyridine Ring
The pyridine nitrogen of 3-chloro-2-fluoro-5-nitropyridine can undergo oxidative transformation to form the corresponding N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic reagents. The formation of the N-oxide increases the electron density of the ring, which can alter the regioselectivity of subsequent reactions.
Common oxidizing agents employed for the N-oxidation of pyridine and its derivatives are applicable to this compound. These reactions typically involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide with an acid catalyst.
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen Peroxide / Acetic Acid | Heating | This compound N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | This compound N-oxide |
| Potassium Peroxymonosulfate (Oxone®) | Aqueous or biphasic media | This compound N-oxide |
This table presents common oxidizing systems for pyridine N-oxide formation and their expected application to this compound based on general reactivity principles.
Ring Transformation Reactions for Diverse Heterocycle Synthesis
A significant aspect of the chemistry of this compound and related compounds is their susceptibility to ring-opening and subsequent transformation reactions, particularly under basic conditions. The presence of the strongly electron-withdrawing nitro group, combined with the halogen substituents, activates the pyridine ring towards nucleophilic attack, which can lead to cleavage of the heterocyclic ring.
Research on analogous compounds like 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine has shown that they can undergo ring-opening when treated with hydroxide (B78521) ions. nih.govresearchgate.net This reaction often proceeds through a mechanism known as SN(ANRORC), which stands for Nucleophilic Substitution of Hydrogen via Addition of the Nucleophile, Ring Opening, and Ring Closure.
In the case of this compound, a strong base can attack an electrophilic carbon atom of the pyridine ring, initiating a cascade of events that results in the formation of a ring-opened intermediate. nih.gov This intermediate, a highly functionalized acyclic species, can then be trapped or induced to cyclize in a different manner, leading to the formation of a variety of new heterocyclic systems. For instance, the reaction of 2-chloro-3-nitropyridine with hydroxide leads to a stable ring-opened product. nih.gov The specific nature of the new heterocycle depends on the reaction conditions and the presence of other reagents that can participate in the cyclization step. This strategy provides a powerful tool for converting the pyridine scaffold into other valuable heterocyclic cores.
Derivatization Strategies for Complex Molecular Architectures
The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its use in building complex molecular architectures. Both the chlorine atom at the C-2 position and the fluorine atom at the C-3 position can be displaced by a wide range of nucleophiles. The high electronegativity and electron-withdrawing capacity of the nitro group at the C-5 position strongly facilitate these substitution reactions.
The relative reactivity of the C-2 and C-3 positions towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the position para to the nitro group (C-2) is highly activated.
Key derivatization strategies involving nucleophilic substitution include:
Amination: Reaction with primary and secondary amines leads to the corresponding 2-amino or 3-amino-5-nitropyridine derivatives. These reactions are fundamental in the synthesis of various biologically active compounds. Studies on the reaction of 2-chloro-5-nitropyridine with anilines have been conducted to understand the kinetics of such transformations. researchgate.net
Thiolation: Thiols and their corresponding thiolates are potent nucleophiles that readily displace the halogen atoms to form thioethers. nih.gov These sulfur-containing derivatives are valuable intermediates in medicinal chemistry.
Alkoxylation and Aryloxylation: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can substitute the chloro and fluoro groups to yield the corresponding ethers. researchgate.net
These substitution reactions allow for the stepwise and controlled introduction of various functional groups, enabling the construction of highly elaborate molecules with potential applications in pharmaceuticals and materials science.
| Nucleophile | Reagent Example | Product Type |
| Amine | R¹R²NH | 2- or 3-Amino-5-nitropyridines |
| Thiol | RSH / Base | 2- or 3-Thioether-5-nitropyridines |
| Alcohol | ROH / Base | 2- or 3-Alkoxy-5-nitropyridines |
| Phenol | ArOH / Base | 2- or 3-Aryloxy-5-nitropyridines |
This table summarizes the types of products obtained from the nucleophilic substitution reactions of this compound with common classes of nucleophiles.
Computational and Theoretical Studies on 3 Chloro 2 Fluoro 5 Nitropyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is widely used to determine optimized molecular geometries, electronic properties, and reaction mechanisms. A detailed study on 3-Chloro-2-fluoro-5-nitropyridine using DFT would provide valuable data on its bond lengths, bond angles, and Mulliken atomic charges, offering insights into its reactivity and stability. However, no published research specifically detailing the application of DFT to this compound could be located.
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method is another foundational ab initio quantum chemical method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations. A comparative HF and DFT study on this compound would be beneficial for benchmarking theoretical approaches to this class of compounds. At present, no such study has been published.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to visualize and predict the three-dimensional structure and conformational preferences of molecules. This is crucial for understanding how a molecule might interact with other molecules, such as in a biological system or a material matrix. A thorough conformational analysis of this compound would identify its most stable geometric isomers and the energy barriers between them. This information is vital for structure-activity relationship studies, yet no specific molecular modeling or conformational analysis research on this compound is currently available in the scientific literature.
Spectroscopic Property Predictions
The computational prediction of spectra is an invaluable tool for the identification and characterization of newly synthesized compounds, allowing for direct comparison with experimental data.
Vibrational Spectra Simulation (IR)
The simulation of infrared (IR) spectra provides information about the vibrational modes of a molecule. Each peak in an IR spectrum corresponds to a specific type of bond vibration (stretching, bending, etc.). A theoretical IR spectrum of this compound would aid in its experimental identification and provide a deeper understanding of its chemical bonding. Regrettably, no studies presenting a simulated IR spectrum for this compound have been found.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods can greatly assist in the assignment of experimental spectra. Such predictions for this compound would be highly valuable for its unambiguous characterization. However, the scientific literature does not currently contain any research on the theoretical prediction of its NMR chemical shifts.
Reaction Pathway Elucidation and Transition State Analysis
The elucidation of reaction pathways for the nucleophilic substitution on this compound would computationally involve modeling the interaction of the substrate with a nucleophile. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence, involving a high-energy intermediate known as a Meisenheimer complex.
For this compound, a nucleophilic attack can occur at either the carbon atom bearing the chloro group (C-3) or the one bearing the fluoro group (C-2). DFT calculations would be employed to map the potential energy surface for both competing pathways. This involves locating the transition states for the formation of the Meisenheimer intermediates and the subsequent transition states for the expulsion of the halide leaving group.
Key aspects of the computational analysis would include:
Identification of Intermediates: The structures of the two possible Meisenheimer complexes, resulting from the nucleophilic attack at C-2 and C-3, would be optimized. The relative energies of these intermediates provide an initial indication of the preferred reaction pathway. The strong electron-withdrawing nitro group at the 5-position is crucial for stabilizing the negative charge of these intermediates through resonance.
Transition State (TS) Searching: Computational algorithms are used to locate the transition state structures connecting the reactants to the Meisenheimer intermediates (TS1) and the intermediates to the final products (TS2). The geometry of these transition states reveals the concertedness of bond formation and breaking.
Activation Energy Calculation: The energy difference between the reactants and the transition states (the activation energy, ΔG‡) is a critical parameter. The pathway with the lower activation energy will be the kinetically favored one. It is generally observed in related systems that the fluorine atom is a better leaving group than chlorine in the second step of the SNAr mechanism; however, the initial nucleophilic attack is often the rate-determining step.
Theoretical studies on related compounds, such as 2-chloro-5-nitropyridine (B43025) and other polyhalogenated nitroaromatics, have shown that the reaction proceeds via a bimolecular pathway. rsc.orgresearchgate.net The nitro group plays a significant role in lowering the energy barrier for the nucleophilic attack by stabilizing the transition state. rsc.org
Illustrative Reaction Coordinate for SNAr on a Halonitropyridine:
| Reaction Step | Description | Expected Computational Observations |
| Reactants → TS1 | Nucleophilic attack on the pyridine (B92270) ring | Elongation of the C-X bond (X=Cl or F) and formation of the C-Nu bond. |
| TS1 → Intermediate | Formation of the Meisenheimer complex | A fully formed C-Nu bond and a delocalized negative charge. |
| Intermediate → TS2 | Preparation for leaving group expulsion | Re-aromatization of the ring begins, and the C-X bond starts to break. |
| TS2 → Products | Expulsion of the halide and formation of the substituted product | The final product and the leaving group are separated. |
This table is a generalized representation based on established SNAr mechanisms.
Structure-Reactivity Relationships from Computational Models
Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRR). These models correlate calculated molecular properties (descriptors) with experimentally observed reaction rates or selectivity. For this compound, such models would be invaluable for predicting its reactivity with a range of nucleophiles and understanding the regioselectivity of the substitution.
Key Computational Descriptors for Reactivity:
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a strong indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. In this compound, the electron-withdrawing nitro, chloro, and fluoro substituents will significantly lower the LUMO energy of the pyridine ring.
Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface. Regions of positive potential (electron-poor areas) are indicative of sites prone to nucleophilic attack. For this molecule, the most positive ESP is expected to be localized on the carbon atoms attached to the halogens (C-2 and C-3). The relative magnitudes of the ESP at these two positions can be used to predict the regioselectivity of the initial attack.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis) provides a quantitative measure of the electrophilicity of each carbon atom in the ring. The carbon atom with the most positive charge is generally the most likely site for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The spatial distribution of the LUMO can also predict the site of nucleophilic attack. The atom(s) with the largest LUMO coefficients are the most electrophilic. DFT calculations on related 2,4-dichloroquinazolines have shown that the carbon atom with the higher LUMO coefficient is more susceptible to nucleophilic attack, which aligns with lower activation energies for that pathway. mdpi.com
Illustrative Data Table of Computational Descriptors for a Hypothetical Substituted Nitropyridine:
| Atomic Position | Calculated Partial Charge (NBO) | LUMO Coefficient |
| C-2 (C-F) | +0.35 | 0.45 |
| C-3 (C-Cl) | +0.28 | 0.30 |
| C-4 | -0.15 | -0.25 |
| C-5 (C-NO2) | +0.10 | 0.15 |
| C-6 | -0.18 | -0.20 |
Note: The data in this table is illustrative and represents typical values for a hypothetical fluorochloro-substituted nitropyridine based on general principles of computational chemistry. It is not based on actual calculated data for this compound due to the absence of specific literature.
By systematically varying the nucleophile in the computational model, a theoretical reactivity scale can be established. Furthermore, by comparing the calculated activation barriers for attack at C-2 versus C-3, a prediction of the regioselectivity can be made. Studies on the regioselectivity of nucleophilic substitution in other polyhalogenated heterocycles have demonstrated that DFT calculations of the relative stabilities of the isomeric σ-complex intermediates can successfully predict the major product. researchgate.net These computational approaches provide deep insights into the electronic factors that govern the reactivity and selectivity of complex molecules like this compound, guiding synthetic efforts and the design of new chemical entities.
Research Applications and Derivatization in Specialized Chemical Synthesis
Role as a Building Block in Heterocyclic Chemistry
The strategic placement of reactive sites on the pyridine (B92270) ring of 3-Chloro-2-fluoro-5-nitropyridine makes it an invaluable precursor in the synthesis of various heterocyclic systems. The electron-withdrawing nature of the nitro group, combined with the presence of two distinct halogen atoms, allows for selective and sequential reactions, providing a pathway to complex molecular architectures.
Synthesis of Imidazo[4,5-c]pyridines
While direct synthesis of imidazo[4,5-c]pyridines from this compound is not extensively documented in publicly available research, the synthesis of the isomeric imidazo[4,5-b]pyridine scaffold from the closely related 2-chloro-3-nitropyridine (B167233) offers a clear precedent for its potential application. nih.gov This analogous transformation highlights a highly efficient, clean, and simple procedure that could likely be adapted. nih.gov
The established method involves a tandem sequence of reactions, beginning with a nucleophilic aromatic substitution (SNAr) reaction with a primary amine. nih.gov This is followed by the in-situ reduction of the nitro group to an amine and subsequent heteroannulation with an aldehyde to form the fused imidazole (B134444) ring. nih.gov This process is notable for its efficiency and the ability to generate structural diversity with only a single chromatographic purification step. nih.gov
Table 1: Illustrative Analogous Synthesis of Imidazo[4,5-b]pyridines
| Starting Material | Reagents | Key Steps | Product Class | Ref. |
|---|
This synthetic strategy underscores the potential of this compound to serve as a key building block for imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
Preparation of Fused Heterocyclic Systems
The reactivity of this compound makes it a suitable candidate for the synthesis of a variety of other fused heterocyclic systems, which are integral to the development of pharmaceuticals and functional materials. ias.ac.in The construction of such systems often relies on the strategic introduction of different functionalities onto a core scaffold, a process for which this compound is well-suited.
General strategies for the synthesis of fused pyridine heterocycles often involve either the construction of a new ring onto a pre-existing pyridine structure or the formation of the pyridine ring from a furan (B31954) or pyrrole (B145914) precursor. ias.ac.in Given the reactive handles on this compound, the former approach is particularly relevant. For instance, the chloro and fluoro groups can be selectively displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused rings.
Precursor for Advanced Organic Frameworks
The synthesis of COFs typically involves the polycondensation of multitopic building blocks. The functional groups on this compound, particularly after transformation (e.g., reduction of the nitro group to an amine or conversion of the halogens to other reactive moieties), could serve as reactive sites for the formation of the extended, porous networks characteristic of COFs. The incorporation of fluorine atoms into the framework is also of particular interest as it can enhance properties such as stability and hydrophobicity.
Applications in Agrochemical Research as Chemical Intermediates
Halogenated and nitrated pyridine derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides and pesticides. google.comchemimpex.com These compounds often exhibit high efficacy and can be designed to have favorable environmental profiles. pipzine-chem.com
Patents and research articles indicate that chloro-fluoro-nitropyridine structures are precursors to various active ingredients. google.comgoogle.com For example, related compounds are used in the manufacture of herbicides. google.com The specific combination of substituents in this compound provides a versatile platform for the synthesis of complex agrochemical molecules. The reactivity of the chloro and fluoro groups allows for their displacement by various nucleophiles to build more complex side chains, while the nitro group can be a precursor to other functionalities.
Utilization in Material Science Development
The unique electronic properties and reactivity of this compound make it an intriguing candidate for the development of novel materials with specific functions. pipzine-chem.compipzine-chem.com
Synthesis of Fluorinated Polymers and Network Materials
The presence of a fluorine atom in this compound suggests its potential use in the synthesis of fluorinated polymers and network materials. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.
While specific examples of polymerization directly involving this compound are not prominent in the literature, its derivatives could serve as monomers in polymerization reactions. For instance, after suitable modification of the chloro and nitro groups, the pyridine ring could be incorporated into a polymer backbone or as a pendant group. This could lead to the development of new materials with tailored optical, electrical, or thermal properties. pipzine-chem.compipzine-chem.com The formation of cross-linked network materials is another potential application, where the multifunctional nature of the molecule could be exploited to create robust, three-dimensional structures.
Development of Radiolabeled Compounds for Research
The synthesis of radiolabeled compounds is crucial for various diagnostic and research techniques, most notably Positron Emission Tomography (PET). PET imaging relies on the detection of positrons emitted from radionuclide-labeled tracers, with fluorine-18 (B77423) ([¹⁸F]) being a common choice due to its favorable half-life and imaging characteristics. nih.gov The introduction of [¹⁸F] into organic molecules is a key step in the development of novel PET radiotracers.
While direct radiolabeling studies involving this compound are not extensively documented in publicly available research, the structural motifs present in this compound are highly relevant to the synthesis of PET radiotracers. Aromatic nitro compounds, particularly those activated by adjacent electron-withdrawing groups, are often employed as precursors for nucleophilic aromatic substitution (SNAᵣ) reactions with [¹⁸F]fluoride. A general review of nitropyridines in the synthesis of bioactive molecules highlights their role as intermediates in the preparation of radiolabeled compounds for monitoring and treating pathological conditions. nih.gov
For instance, related compounds such as 2-chloro-3-nitropyridine and 2-fluoro-3,5-dinitropyridine are utilized as starting materials in multi-step syntheses that can lead to radiolabeled products. nih.gov The presence of both a chloro and a fluoro group on the this compound ring, in addition to the activating nitro group, offers multiple potential sites for derivatization and subsequent radiolabeling. The highly activated positions on the pyridine ring could facilitate the introduction of [¹⁸F]fluoride or other radiolabeled moieties.
A key strategy in developing PET tracers is the synthesis of precursors that can be efficiently and rapidly labeled with [¹⁸F] in the final step. The reactivity of this compound suggests its potential as such a precursor. The following table outlines the general steps and considerations for the potential use of this compound in developing [¹⁸F]-labeled PET tracers.
Table 1: Potential Synthetic Strategy for [¹⁸F]-Labeled Tracers from this compound
| Step | Description | Key Considerations |
| 1. Precursor Synthesis | Modification of this compound to introduce a suitable leaving group or a functionality for later coupling with an [¹⁸F]-labeled synthon. | The choice of reaction should be high-yielding and produce a stable precursor. The reactivity of the chloro and fluoro substituents needs to be selectively controlled. |
| 2. Radiolabeling | Nucleophilic substitution reaction with [¹⁸F]fluoride to displace a leaving group (e.g., the nitro group or a strategically placed tosylate). | Reaction conditions must be optimized for high radiochemical yield and specific activity. The reaction needs to be rapid due to the short half-life of [¹⁸F]. |
| 3. Purification | Separation of the desired [¹⁸F]-labeled product from unreacted precursor and byproducts, typically using High-Performance Liquid Chromatography (HPLC). | Efficient purification is critical to ensure the radiochemical purity of the final tracer for in vivo applications. |
| 4. Formulation | The purified radiotracer is formulated in a biocompatible solution for administration. | The final product must be sterile, pyrogen-free, and at a physiologically acceptable pH. |
Ligand Design in Coordination Chemistry
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The electronic properties and structural arrangement of a ligand are critical in determining the properties and reactivity of the resulting metal complex. Nitropyridine derivatives are known to act as effective ligands in the formation of metal complexes. nih.gov
This compound possesses several features that make it an interesting candidate for ligand design. The nitrogen atom of the pyridine ring has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Furthermore, the nitro group and the halogen substituents significantly influence the electronic properties of the pyridine ring, which in turn affects the coordination properties of the nitrogen atom. The electron-withdrawing nature of these substituents generally decreases the basicity of the pyridine nitrogen, which can modulate the strength of the metal-ligand bond.
A review of the applications of nitropyridines indicates their use in the formation of metal complexes with various transition metals. nih.gov These complexes can exhibit interesting magnetic, optical, and catalytic properties. While specific studies detailing the coordination of this compound with metal ions are not prevalent, the known coordination chemistry of similar nitropyridine-containing ligands provides a strong basis for its potential applications. For example, 3,5-dinitrobenzoate, another nitro-containing aromatic ligand, has been shown to coordinate with 3d transition metals through its carboxylate and nitro groups. nih.gov
The potential coordination modes of this compound are summarized in the table below.
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Description | Potential Impact on Complex Properties |
| Pyridine Nitrogen | The primary site for coordination through the nitrogen lone pair. | The electron-deficient nature of the ring can lead to the formation of complexes with specific electronic and redox properties. |
| Nitro Group Oxygen | The oxygen atoms of the nitro group can potentially coordinate to a metal center, leading to chelation or bridging interactions. | This can influence the geometry and stability of the resulting complex, and may play a role in the magnetic coupling between metal centers in polynuclear complexes. |
| Halogen Atoms | While less common, halogen atoms can participate in weaker interactions with metal centers. | These interactions can influence the solid-state packing and supramolecular assembly of the coordination compounds. |
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and magnetic susceptibility measurements to elucidate their structure and properties.
Synthetic Applications in Proteomics Research
Proteomics is the large-scale study of proteins, particularly their structures and functions. wikipedia.org Chemical tools and reagents play a crucial role in proteomics research, for example, in the labeling of proteins for identification and quantification, and in the study of protein-protein interactions.
Currently, there is no specific information available in the reviewed scientific literature detailing the direct application of this compound in proteomics research. The search for its use as a protein labeling reagent, a cross-linker, or a chemical probe for mass spectrometry-based proteomics did not yield any specific examples.
However, the reactivity of the compound suggests potential, albeit hypothetical, applications. The activated pyridine ring is susceptible to nucleophilic attack by the functional groups present in proteins, such as the thiol group of cysteine or the amino group of lysine. This reactivity could theoretically be exploited for the development of new protein modification reagents. For a compound to be useful in proteomics, it would typically need to possess certain features, such as high specificity for a particular amino acid residue and the ability to be detected by mass spectrometry or fluorescence. Further research would be required to explore and validate any potential role for this compound or its derivatives in the field of proteomics.
Analytical Techniques for Comprehensive Characterization in Research
Spectroscopic Methods
Spectroscopic techniques are pivotal in elucidating the molecular structure of 3-chloro-2-fluoro-5-nitropyridine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. Generally, protons on aromatic rings appear in the downfield region of the spectrum (typically 6-9 ppm). The precise chemical shifts and coupling patterns (splitting of signals) would allow for the unambiguous assignment of each proton to its position on the pyridine ring.
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. alfa-chemistry.com With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp and well-resolved signals over a wide chemical shift range. alfa-chemistry.comnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. alfa-chemistry.com The presence of the adjacent chloro and nitro groups would significantly influence its resonance frequency. alfa-chemistry.com The typical chemical shift range for organofluorine compounds is broad, which minimizes the likelihood of signal overlap. researchgate.netucsb.edu
Table 1: Predicted NMR Data for this compound Specific experimental data for this compound is not readily available in the provided search results. The following table is based on general principles and data for analogous compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| ¹H (H-4) | ~8.5-9.0 | Doublet | Expected to be downfield due to the strong electron-withdrawing effect of the adjacent nitro group. |
| ¹H (H-6) | ~8.0-8.5 | Doublet | Influenced by the adjacent chloro and nitrogen atoms. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds, such as this compound, exhibit characteristic UV-Vis absorption bands. The presence of the nitro group, a strong chromophore, is expected to result in absorption at longer wavelengths. The UV-Vis spectrum would be useful for confirming the presence of the conjugated pyridine system and for quantitative analysis. researchgate.net
Mass Spectrometry for Structural Elucidation (e.g., ESMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining information about its structure. Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In an ESMS experiment, a solution of the sample is sprayed into an electric field, creating charged droplets from which ions are generated.
For this compound, ESMS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass measurement from ESMS can provide the elemental composition of the molecule, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Chromatographic Separation Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and sensitive method. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), which can be used for its identification and purity assessment.
Column chromatography is a widely used method for the purification of chemical compounds from a mixture. rsc.org In the synthesis of this compound, column chromatography would be an essential step to isolate the desired product from starting materials, by-products, and other impurities. rsc.org The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a solvent or a mixture of solvents) is crucial for achieving effective separation. rsc.org By carefully selecting the chromatographic conditions, this compound can be obtained in a highly pure form, which is essential for its subsequent use in research and development. rsc.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Based on a comprehensive search of available scientific literature, there is no specific information or published research on the application of conductometric methods for monitoring reactions involving This compound .
Therefore, the section on "," specifically subsection "7.4. Conductometric Methods for Reaction Monitoring," cannot be generated with the requested detailed research findings and data tables, as the primary research data does not exist in the public domain.
To adhere to the principles of scientific accuracy and the strict constraints of the request, which forbid the introduction of information outside the specified scope, this section is intentionally left blank. Generating hypothetical content or discussing conductometric methods in a general context without direct application to "this compound" would violate the core instructions.
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Methodologies for 3-Chloro-2-fluoro-5-nitropyridine
The traditional synthesis of halogenated nitropyridines often involves harsh reagents and generates significant waste. Future research will undoubtedly focus on developing more environmentally benign synthetic routes. This includes the exploration of solvent-free reactions, the use of recyclable catalysts, and the design of processes with higher atom economy. A key area of investigation will be the development of methods that avoid the use of hazardous reagents like phosphorus oxychloride and strong acids, which are common in current synthetic protocols. chemicalbook.comgoogle.com The goal is to create a manufacturing process with a reduced environmental footprint, aligning with the principles of green chemistry.
Exploration of Novel Catalytic Approaches for Functionalization
The functionalization of the this compound core is ripe for innovation through novel catalytic systems. The development of catalysts that can selectively activate specific C-H or C-halogen bonds will enable more precise and efficient derivatization. Research into transition-metal catalysis, particularly with palladium, copper, and nickel, will likely yield new cross-coupling reactions. These advancements will facilitate the introduction of a wide array of substituents, expanding the accessible chemical space. Furthermore, the exploration of photoredox catalysis could open up new reaction pathways under mild conditions, offering a sustainable alternative to traditional methods.
Investigation of Unexplored Reaction Pathways and Selectivity Control
The inherent reactivity of this compound, with its multiple electrophilic sites, presents both opportunities and challenges in controlling reaction selectivity. Future research will delve into a deeper understanding of the factors governing regioselectivity in nucleophilic aromatic substitution reactions. Computational modeling and mechanistic studies will be instrumental in predicting and controlling reaction outcomes. A study on 2-R-3-nitropyridines found that the nitro group can be more susceptible to substitution than a halogen at position 5, highlighting the potential for selective functionalization. nih.gov Investigating the displacement of the nitro group in this compound could unveil novel transformation pathways.
Advanced Derivatization for Highly Complex Molecular Systems
The utility of this compound as a scaffold for the synthesis of highly complex molecules is a significant area for future exploration. Its role as a pharmaceutical intermediate is already established, but its potential extends to the creation of novel materials and probes for chemical biology. innospk.com Advanced derivatization strategies will focus on multi-step syntheses where the pyridine (B92270) core is methodically elaborated to build intricate three-dimensional structures. This will involve the sequential and selective reaction of its functional groups to append other rings and complex side chains, leading to molecules with tailored properties and functions.
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. soci.orgd-nb.infomdpi.com The application of these technologies to the synthesis and functionalization of this compound is a promising research avenue. Flow reactors can enable better control over reaction parameters, such as temperature and mixing, which is crucial for managing highly exothermic or fast reactions. soci.org Automated systems can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of libraries of derivatives for screening purposes. d-nb.infodntb.gov.ua This approach has the potential to significantly shorten development timelines for new chemical entities. d-nb.info
Expansion of Applications in Emerging Areas of Chemical Science
While this compound and its analogs have found applications in pharmaceuticals and agrochemicals, their potential in other emerging fields of chemical science is largely untapped. innospk.cominnospk.com Future research should explore the incorporation of this versatile building block into new materials, such as organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. innospk.com The unique electronic properties conferred by the fluoro and nitro groups could be harnessed to create materials with novel optical or electronic characteristics. innospk.com Furthermore, its use in the development of chemical sensors and probes for biological imaging could open up new frontiers in diagnostics and molecular biology.
Table of Research Directions and Potential Innovations
| Research Area | Key Objectives | Potential Innovations |
|---|---|---|
| Greener Synthesis | Reduce environmental impact of production. | Solvent-free reactions, recyclable catalysts, reduced use of hazardous reagents. |
| Novel Catalysis | Achieve selective functionalization. | New transition-metal and photoredox catalysts for targeted C-H and C-halogen activation. |
| Reaction Pathways | Understand and control reaction selectivity. | Predictive models for regioselectivity, exploration of nitro group displacement. |
| Advanced Derivatization | Build complex molecular architectures. | Multi-step, sequential functionalization to create intricate 3D structures. |
| Flow Chemistry | Improve safety, scalability, and efficiency. | Continuous manufacturing processes, rapid library synthesis through automation. |
| Emerging Applications | Explore new uses for the compound. | Development of novel electronic materials, chemical sensors, and biological probes. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-R-3-nitropyridines |
| Phosphorus oxychloride |
| Palladium |
| Copper |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-chloro-2-fluoro-5-nitropyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sequential nitration and halogenation of pyridine derivatives. For example, nitration of 2-aminopyridine with fuming nitric acid in concentrated sulfuric acid at controlled temperatures (~45–50°C) yields intermediates like 2-amino-5-nitropyridine. Subsequent chlorination/fluorination steps using POCl₃ or HF-based reagents introduce halogen substituents. Reaction efficiency depends on precise temperature control, stoichiometric ratios, and catalyst selection (e.g., Lewis acids for directing substituents). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .
- Analytical Validation : Confirm regiochemistry using ¹H/¹³C NMR and FT-IR to verify nitro (NO₂) and halogen (Cl/F) positions. Mass spectrometry (HRMS) and HPLC can assess purity and rule out side products like dihalogenated analogs .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer : Use N95 respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact. Conduct reactions in fume hoods with spill trays. In case of spills, contain powder with non-combustible absorbents (e.g., vermiculite) and avoid dust generation. Decontaminate surfaces with ethanol/water mixtures. Store the compound in airtight containers away from heat and reducing agents to prevent decomposition into toxic gases (e.g., NOₓ, HCl) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic effects. Basis sets like 6-311++G(d,p) capture polarization and diffuse effects for nitro and halogen groups. Calculate Fukui indices to identify nucleophilic/electrophilic sites, and use Natural Bond Orbital (NBO) analysis to assess hyperconjugation between nitro and halogen substituents. Solvent effects (e.g., DMSO, chloroform) can be incorporated via the SMD continuum model .
- Case Study : DFT studies reveal that the nitro group at position 5 strongly withdraws electron density, directing electrophilic attacks to positions 4 and 6, while the ortho-fluorine and chlorine atoms sterically hinder meta-substitution .
Q. How can contradictory regioselectivity data in substitution reactions of this compound be resolved?
- Methodological Answer : Contradictions often arise from competing electronic and steric effects. For example, in SNAr reactions, the nitro group’s electron-withdrawing effect activates position 4, but steric hindrance from fluorine at position 2 may favor position 5. Use kinetic studies (e.g., monitoring reaction progress via LC-MS) and isotopic labeling (e.g., ¹⁸O in nitro groups) to differentiate pathways. Computational modeling (DFT) can predict transition-state energies for competing pathways .
- Experimental Design : Compare reaction outcomes under varying conditions (e.g., polar aprotic vs. protic solvents, different nucleophiles like amines vs. thiols). For ambiguous results, characterize products via X-ray crystallography to unambiguously assign regiochemistry .
Q. What strategies mitigate byproduct formation during functionalization of this compound?
- Methodological Answer : Byproducts like dehalogenated or over-nitrated species arise from harsh reaction conditions. Optimize using mild catalysts (e.g., Pd/C for hydrogenation instead of LiAlH₄) and low-temperature protocols. For Suzuki couplings, employ Buchwald-Hartwig ligands to suppress β-hydride elimination. Monitor intermediates in situ via Raman spectroscopy to detect early-stage byproducts. Purify via preparative HPLC with C18 columns to isolate target compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
